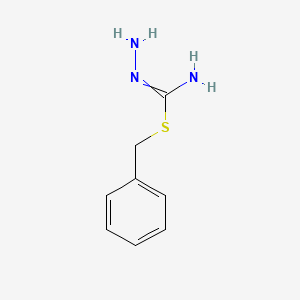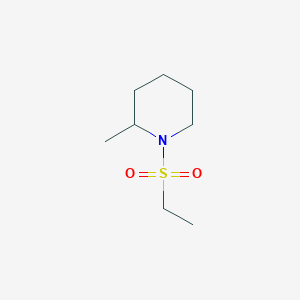![molecular formula C17H12N2O6S B14628859 3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid CAS No. 58014-83-8](/img/structure/B14628859.png)
3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonic acid group, and a hydrazinylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoyl hydrazine with 4-oxo-3,4-dihydronaphthalene-1-sulfonic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfonyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids
- 3-(1-Benzothiophen-2-ylimino)furan-2(3H)-ones
- N’-[3-Hydroxybenzoyl]thiophene-2-carbohydrazide
Uniqueness
3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is unique due to its combination of a naphthalene ring and a sulfonic acid group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
58014-83-8 |
|---|---|
Fórmula molecular |
C17H12N2O6S |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(2-hydroxybenzoyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H12N2O6S/c20-14-8-4-3-7-12(14)17(22)19-18-13-9-15(26(23,24)25)10-5-1-2-6-11(10)16(13)21/h1-9,20-21H,(H,23,24,25) |
Clave InChI |
ONVWKGNLHDNCAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC(=O)C3=CC=CC=C3O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


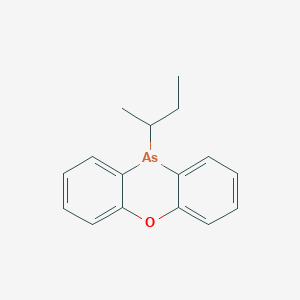
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
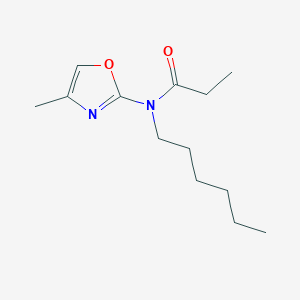
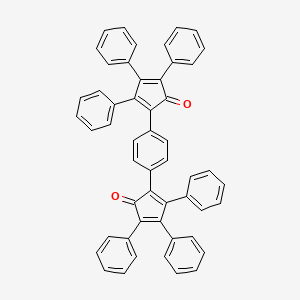
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
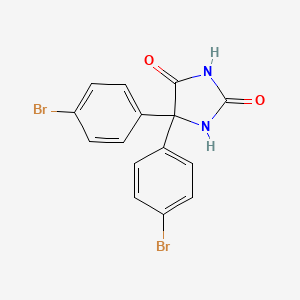
![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)
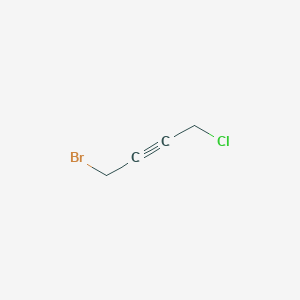
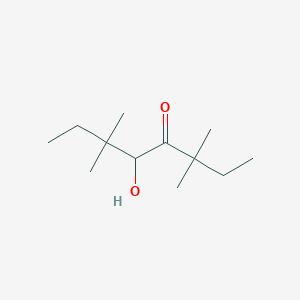
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
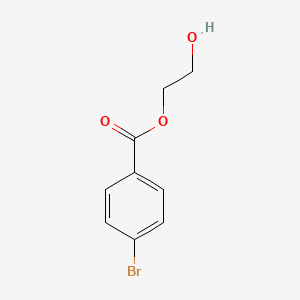
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
